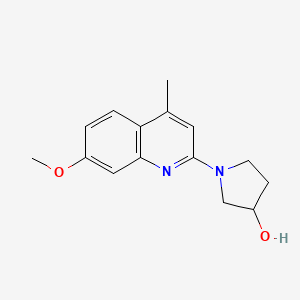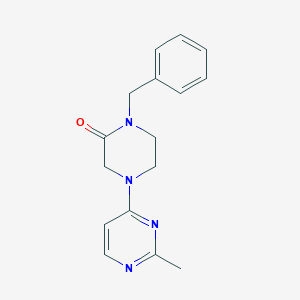![molecular formula C14H15ClN4OS B6438255 4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2549006-46-2](/img/structure/B6438255.png)
4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound characterized by the presence of a benzothiazole ring, an azetidine ring, and a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions to form 4-chloro-1,3-benzothiazole.
Azetidine Ring Formation: The benzothiazole derivative is then reacted with an azetidine precursor, such as azetidine-3-carboxylic acid, under basic conditions to form the azetidine ring.
Piperazinone Formation: Finally, the azetidine-benzothiazole intermediate is reacted with piperazine-2-one under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another compound with a benzothiazole ring, used as a UV absorber.
1-(cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol: A compound with antifungal properties.
Uniqueness
4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
Properties
IUPAC Name |
4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-10-2-1-3-11-13(10)17-14(21-11)19-6-9(7-19)18-5-4-16-12(20)8-18/h1-3,9H,4-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKVTAZFNXARLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438179.png)
![1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6438181.png)

![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6438189.png)

![2-(methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6438223.png)
![3-fluoro-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B6438227.png)
![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438229.png)
![N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438245.png)

![5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine](/img/structure/B6438264.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine](/img/structure/B6438270.png)
![4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438273.png)
![4-(6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6438278.png)
